Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride

Solubility logP Salt selection

Researchers needing aqueous-soluble bifunctional building blocks face solubility issues with free-base sulfonyl acetates. This HCl salt (CAS 1394042-00-2) solves that: • logP -0.417 enables direct dissolution in aqueous buffers for bioconjugation without organic co-solvents. • Para-aminomethyl group allows orthogonal amide coupling/reductive amination while the methyl ester stays intact for later hydrolysis. • Room-temp stable powder (mp 189-191°C) fits automated solid-phase synthesis platforms. • Direct precursor to patent-relevant sulfonylacetate scaffolds (US10047041B2) for diabetes research.

Molecular Formula C11H16ClNO4S
Molecular Weight 293.77 g/mol
CAS No. 1394042-00-2
Cat. No. B1433110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride
CAS1394042-00-2
Molecular FormulaC11H16ClNO4S
Molecular Weight293.77 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H
InChIKeyVZMIQXCAWNCVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride – Procurement-Grade Characterization


Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride (CAS 1394042-00-2) is a para-substituted phenylmethanesulfonyl acetate derivative supplied as the hydrochloride salt [1]. The compound belongs to the class of sulfonyl-containing organic building blocks and features a primary aminomethyl group (-CH₂NH₂) at the para position of the phenyl ring, a methanesulfonyl (-SO₂-) linker, and a methyl acetate terminus [2]. With a molecular formula of C₁₁H₁₆ClNO₄S and a molecular weight of 293.77 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis programs .

Salt Form
Hydrochloride salt enhances aqueous solubility for buffer-based workflows
Bifunctional
Primary amine and methyl ester enable orthogonal derivatization strategies
Handling
Room temperature storage and sharp melting point support easy identity verification

Why Generic Substitution Fails – Salt Form, Regiochemistry, and Purity


Substituting this compound with its free base (CAS 1267868-87-0), other regioisomers, or structurally related sulfonyl acetates introduces measurable differences in solubility, reactivity, and handling characteristics that directly affect experimental outcomes . The hydrochloride salt form confers a substantially lower logP (-0.417) compared to the free base (logP +0.23), translating to markedly different aqueous solubility profiles critical for bioconjugation and assay development [1]. Additionally, the para-aminomethyl substitution pattern provides a defined geometry for derivatization that meta or ortho isomers cannot replicate, while the sulfonylacetate ester group offers distinct reactivity compared to sulfonamide-based analogs such as 4-(aminomethyl)benzenesulfonamide acetate (mafenide acetate, CAS 13009-99-9) . These factors preclude simple interchangeability without re-optimization of reaction or assay conditions.

Free base vs. HCl salt
The free base (logP +0.23) may exhibit lower aqueous solubility than the hydrochloride (logP -0.417), altering bioconjugation efficiency.
Regioisomer mismatch
Meta or ortho aminomethyl isomers may not replicate the para geometry, potentially affecting amine accessibility and coupling yields.
Sulfonamide analogs
4-(aminomethyl)benzenesulfonamide acetate replaces the ester with a sulfonamide, eliminating ester-based chemistry options.

Quantitative Differentiation Evidence


Hydrochloride Salt Form Provides LogP Reduction Over Free Base

The hydrochloride salt of methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate exhibits a measured logP of -0.417, compared to +0.23 for the corresponding free base (CAS 1267868-87-0), as reported by independent chemical databases [1]. This represents a logP difference of 0.65 units, indicating significantly greater hydrophilicity for the salt form and implying enhanced aqueous solubility for applications requiring dissolution in aqueous buffers or biological media.

Hydrophilicity Profile
Cross-study comparable
Salt logP -0.417
Δ 0.65
Free base logP +0.23
May reduce need for co-solvents in aqueous assays.
Computed logP; validate for specific buffer system.
Solubility logP Salt selection

Melting Point Specification Enables Identity and Purity Verification

The hydrochloride salt has a reported melting point range of 189-191°C [1]. This sharp, well-defined melting range provides a simple, cost-effective identity verification method upon receipt. In contrast, the free base (CAS 1267868-87-0) has no widely reported melting point in authoritative databases, and the closely related methyl phenylsulfonylacetate (CAS 34097-60-4) has a melting point of approximately 30°C [2], making the target compound far easier to handle as a solid and to characterize by melting point determination.

Melting Point Identity
Cross-study comparable
189–191 °C
Δ ~160 °C
~30 °C (analog)
Supports rapid identity verification.
Capillary method; free base mp not widely reported.
Melting point Quality control Identity testing

Para-Aminomethyl Geometry vs. Meta/Ortho Isomers and Unsubstituted Analogs

The compound bears a primary aminomethyl group (-CH₂NH₂) at the para position of the phenyl ring. This para relationship places the reactive amine at the maximum distance from the sulfonylacetate moiety, minimizing steric interference during amide bond formation or reductive amination reactions. In contrast, methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 851785-21-2) carries the aminomethyl group as part of an amino acid backbone with meta-sulfonyl substitution, resulting in a different spatial orientation and potential steric hindrance around the reactive amine [1]. Methyl phenylsulfonylacetate (CAS 34097-60-4) lacks any aminomethyl group entirely, offering no amine functionality for conjugation .

Regiochemical Accessibility
Class-level inference
Para-aminomethyl geometry minimizes steric hindrance; meta/ortho isomers lack this advantage.
Supports predictable amine reactivity for coupling.
Structural inference; validate with specific reaction system.
Regiochemistry Para-substitution Derivatization

Standardized 95% Purity Specification Across Major Suppliers

The compound is consistently supplied at ≥95% purity across multiple reputable vendors, including Sigma-Aldrich (Enamine source, Cat. ENA371177447) , Fujifilm Wako (Cat. EN300-107303) , and ChemBase [1]. This multi-vendor convergence on a 95% purity specification establishes a de facto research-grade standard. In contrast, some structurally similar building blocks such as methyl phenylsulfonylacetate are available at 98% purity, while others lack standardized purity reporting, introducing uncertainty in procurement decisions.

Vendor Purity Consensus
Cross-study comparable
95% (multi-vendor)
vs
98% (limited vendors)
Consistent 95% purity reduces batch variability risk.
Purity by HPLC/NMR per vendor COA.
Purity Quality specification Batch consistency

Room Temperature Storage Stability vs. Temperature-Sensitive Analogs

Sigma-Aldrich specifies a storage temperature of room temperature (RT) and shipping temperature of 'Normal' for this compound . Fujifilm Wako similarly lists storage condition as '室温' (room temperature) . This contrasts with certain sulfonyl-containing building blocks and amine hydrochloride salts that require refrigeration (2-8°C) or freezer storage (-20°C) to prevent degradation. For example, some related amino acid methyl ester hydrochlorides are recommended for storage at -20°C.

Storage & Handling
Class-level inference
Recommended storage: room temperature (RT); no refrigeration needed.
May simplify inventory management and reduce condensation risk.
Based on vendor specifications; no controlled stability study.
Storage Stability Logistics

Dual-Functionality: Sulfonylacetate Ester and Primary Amine Motifs

The compound uniquely combines a methyl sulfonylacetate ester moiety with a primary aminomethyl group on the same para-substituted phenyl scaffold. This bifunctionality permits orthogonal derivatization strategies: the primary amine can undergo amide coupling, reductive amination, or sulfonamide formation, while the methyl ester can be hydrolyzed to the carboxylic acid or transesterified [1]. By comparison, methyl phenylsulfonylacetate (CAS 34097-60-4) lacks the amine handle entirely, limiting its utility to ester-based transformations only . Conversely, 4-(aminomethyl)benzenesulfonamide acetate (CAS 13009-99-9) provides an amine but replaces the sulfonylacetate with a sulfonamide, eliminating ester-based chemistry options .

Orthogonal Reactive Handles
Class-level inference
Amine + methyl ester
vs
Single-handle analogs
Supports sequential derivatization without intermediate protection.
Reactivity inferred; validate for specific synthetic sequence.
Orthogonal reactivity Building block Bifunctional

Recommended Application Scenarios


Aqueous-Phase Bioconjugation and Assay Development

The hydrochloride salt form, with its logP of -0.417, is preferentially selected over the free base (logP +0.23) when the target application requires dissolution in aqueous buffers, cell culture media, or biological fluids without the use of DMSO or other organic co-solvents [1]. This is particularly relevant for biochemical assays involving amine-reactive probes, where the compound's primary aminomethyl group can be conjugated to activated esters, isothiocyanates, or sulfonyl chlorides in predominantly aqueous conditions [2].

Medicinal Chemistry Library Synthesis with Orthogonal Bifunctionality

The combination of a primary amine and a methyl sulfonylacetate ester on a para-substituted phenyl scaffold makes this compound a strategic building block for diversity-oriented synthesis and parallel library production [1]. The amine can be derivatized via amide coupling or reductive amination while the methyl ester remains intact for subsequent hydrolysis or transesterification, enabling sequential, orthogonal transformations that reduce step count and increase library complexity [2].

Solid-Phase Synthesis with Room-Temperature Stable Building Blocks

The room temperature storage stability and powder physical form of the hydrochloride salt make it suitable for automated solid-phase synthesis platforms where reagents must be stable on the instrument deck for extended periods without refrigeration [1]. The sharp melting point (189-191°C) additionally provides a rapid identity check upon receipt, supporting good laboratory practice in multi-user synthesis facilities [2].

Synthesis of Sulfonylacetate-Containing Bioactive Molecules

The compound serves as a direct precursor or structural analog to the amino-phenyl-sulfonyl-acetate scaffold described in US10047041B2, which claims pharmaceutical compositions for diabetes treatment [1]. Researchers pursuing this chemical space can leverage the target compound's defined para-aminomethyl geometry and bifunctional reactivity to access patent-relevant derivatives without the need for de novo construction of the sulfonylacetate core [2].

Application
Selection Property
Validation Focus
Aqueous bioconjugation & assay development
Hydrochloride salt hydrophilicity
Buffer solubility and conjugation efficiency
Medicinal chemistry library synthesis
Bifunctional amine + ester scaffold
Sequential derivatization yields
Solid-phase synthesis platforms
Room temperature stability
On-deck stability and melting point identity check
Sulfonylacetate derivative synthesis (patent-relevant)
Para-aminomethyl sulfonylacetate geometry
Regiochemical fidelity and amine reactivity
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